5-Methyl-2-phenylindolizine
Overview
Description
5-Methyl-2-phenylindolizine: is an organic compound with the molecular formula C15H13N . It belongs to the indolizine family, which is characterized by a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring.
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-2-phenylindolizine are currently unknown. This compound is a specialty product for proteomics research applications
Biochemical Pathways
It has been found in the intra- and extracellular products of endophytic fungi, suggesting it may play a role in the bioactive metabolite profiles of these organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylindolizine can be achieved through several methods. One common approach involves the Scholtz reaction , where a pyridine derivative is reacted with an appropriate alkyne under specific conditions to form the indolizine core . Another method is the Chichibabin reaction , which involves the cyclization of pyridine derivatives with alkynes .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of transition metal-catalyzed reactions and oxidative coupling strategies . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-phenylindolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indolizine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-2-phenylindolizine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates. Their ability to interact with various biological targets makes them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including dyes and pigments. Its chemical properties make it suitable for applications in materials science .
Comparison with Similar Compounds
- 2-Phenylindolizine
- 5-Formyl-2-phenylindolizine
- 5-Iodo-2-phenylindolizine
- 5-Benzoyl-2-phenylindolizine
Comparison: Compared to other similar compounds, 5-Methyl-2-phenylindolizine is unique due to the presence of a methyl group at the 5-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other indolizine derivatives .
Properties
IUPAC Name |
5-methyl-2-phenylindolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-12-6-5-9-15-10-14(11-16(12)15)13-7-3-2-4-8-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOVZESTRNGOLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CC(=CN12)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346177 | |
Record name | 5-Methyl-2-phenylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36944-99-7 | |
Record name | 5-Methyl-2-phenylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-2-PHENYL-INDOLIZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 5-Methyl-2-phenylindolizine detected in these plant extracts?
A2: Gas chromatography-mass spectrometry (GC-MS) was employed to identify this compound within the complex mixture of compounds present in the plant extracts [, ]. This technique separates compounds based on their volatility and then analyzes their mass-to-charge ratio, allowing for identification by comparing the obtained spectra with databases.
Q2: Beyond its natural occurrence, has this compound been synthesized, and if so, how?
A3: Yes, this compound and its derivatives have been synthesized in the context of studying heterocyclic compounds []. The reaction of 5-Methyl-1-phenylindolizine (or its derivatives) with dimethyl acetylenedicarboxylate leads to the formation of this compound containing adducts, which can be further modified.
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